Cas no 2138264-29-4 (3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride)

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 3-chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride
- EN300-727916
- 2138264-29-4
- 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride
-
- インチ: 1S/C7H3ClF4O2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H
- InChIKey: XGLNCQHUJLWZKG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)(F)F)C=C(C=1)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 261.9478409g/mol
- どういたいしつりょう: 261.9478409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 42.5Ų
3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727916-1.0g |
3-chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride |
2138264-29-4 | 1g |
$0.0 | 2023-06-07 |
3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluorideに関する追加情報
Introduction to 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS No. 2138264-29-4)
3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride, with the CAS number 2138264-29-4, is a highly specialized chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its complex molecular structure, which includes a chloro-substituted benzene ring and a trifluoromethyl group, along with a sulfonyl fluoride functional group. These features contribute to its high reactivity and versatility in chemical synthesis.
The molecular formula of 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is C8H3ClF3O2S, and it has a molecular weight of approximately 250.6 g/mol. The compound is a white to off-white solid at room temperature and is known for its stability under standard laboratory conditions. However, it is highly reactive and can participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
In the pharmaceutical industry, 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride has shown promise as an intermediate in the development of novel drugs. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of drug molecules, which are crucial properties for improving drug efficacy and bioavailability. Recent studies have explored the use of this compound in the synthesis of inhibitors for various enzymes and receptors, including kinases and G protein-coupled receptors (GPCRs). These inhibitors have potential applications in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Beyond pharmaceutical applications, 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride has also found use in materials science. Its unique electronic properties make it suitable for the development of advanced materials with enhanced performance characteristics. For example, researchers have investigated its use in the synthesis of polymers with improved thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and composite materials.
The synthesis of 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 3-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with fluorinating agents such as silver(I) fluoride or selectfluor. The choice of synthetic method can significantly impact the efficiency and cost-effectiveness of large-scale production.
In terms of safety and handling, while 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is not classified as a hazardous material under current regulations, it should be handled with appropriate precautions due to its reactivity. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
The environmental impact of 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is another important consideration. While there is limited data available on its environmental fate and effects, it is generally recommended to follow best practices for waste disposal to minimize any potential risks. This includes proper containment and neutralization procedures before disposal.
In conclusion, 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS No. 2138264-29-4) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical properties make it an attractive intermediate for the synthesis of advanced materials and drug molecules. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various industries.
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